tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential applications in drug development. This compound features a piperidine ring, which is commonly found in various biological active molecules, and an azetidine moiety that may enhance its pharmacological properties.
The compound can be synthesized through various chemical reactions involving tert-butyl esters and amines, particularly focusing on the piperidine and azetidine structures. Its synthesis and characterization have been documented in several patents and scientific articles, indicating its relevance in pharmaceutical research .
This compound belongs to the class of carboxylate esters and is further classified as an amino acid derivative, given the presence of the amino group attached to the azetidine ring. It also falls under the broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves several key steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield . Reaction conditions often include inert atmospheres and controlled temperatures to optimize yields.
The molecular formula for tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is CHClNO. The structure features:
Molecular weight: Approximately 320.24 g/mol. The compound's solubility characteristics can be influenced by the presence of the dihydrochloride salt, which generally increases water solubility.
The compound is involved in various chemical reactions typical for amines and esters:
Reactions involving this compound are often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when forming amide bonds or during coupling with other amino acids .
The mechanism of action for compounds like tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves interaction with biological targets such as receptors or enzymes. The azetidine and piperidine rings may facilitate binding through hydrogen bonding or hydrophobic interactions.
While specific data on this compound's mechanism is limited, similar structures have been shown to exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation .
The primary applications of tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride lie in medicinal chemistry:
The construction of the piperidine-azetidine hybrid framework in tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS not explicitly listed; structurally related to CID 45072274 [1]) relies on precise sequential assembly. Two primary strategies dominate the literature:
Linear Assembly: This approach begins with Boc-protected 3-aminopiperidine, which undergoes nucleophilic displacement with activated azetidine derivatives. Key precursors include tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS 1210273-37-2, C~8~H~17~ClN~2~O~2~ [4] [9]) and tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8, C~9~H~18~N~2~O~2~ [7]). The reaction requires anhydrous conditions to suppress side reactions, with temperatures maintained at 0–25°C to balance reactivity and selectivity.
Convergent Coupling: Pre-formed azetidine and piperidine modules are joined via reductive amination or SNAr chemistry. For example, tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS 178311-48-3, C~12~H~23~N~3~O~2~ [5] [8]) serves as a versatile intermediate, where the secondary amine of piperazine attacks electrophilic sites on the azetidine ring. This method achieves yields >75% when using polar aprotic solvents like DMF [8].
Table 1: Key Boc-Protected Precursors for Hybrid Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride | 1210273-37-2 | C~8~H~17~ClN~2~O~2~ | Provides azetidine core with free amine |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | C~9~H~18~N~2~O~2~ | Nucleophile for piperidine functionalization |
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 178311-48-3 | C~12~H~23~N~3~O~2~ | Pre-assembined azetidine-piperazine scaffold |
Critical challenges include steric hindrance at the azetidine C3 position and Boc group instability under strong nucleophiles. Solutions involve using bulky leaving groups (e.g., mesylate) and strictly controlled pH (7.5–8.5) during deprotection [4] [7].
Amide bond formation between the azetidine and piperidine units is pivotal for constructing the target compound’s backbone. Key agents identified in the search results include:
Optimization parameters include:
Table 2: Performance of Coupling Agents in Amide Bond Formation
Coupling Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
EDC·HCl | 12 | 25 | 68 | Cost-effective, easy purification |
HATU | 2 | 0 | 85 | High reactivity |
PyBOP | 3 | 0 | 80 | Low epimerization risk |
Post-coupling, Boc deprotection uses HCl/dioxane (4M) to generate the amine intermediate, which is immediately engaged in salt formation [4] [9].
Dihydrochloride salt conversion critically enhances the compound’s stability and crystallinity. The search results reveal three optimized protocols:
Stability studies show the dihydrochloride salt maintains >98% purity after 12 months at –20°C under inert atmosphere, whereas the free base degrades by 8–12% under identical conditions [1] [4]. Hygroscopicity is reduced by 40% compared to mono-hydrochloride salts due to crystalline lattice effects [3].
Table 3: Impact of Salt Formation Parameters on Product Stability
Parameter | Conditions | Purity (Initial) | Purity (12 Months) | Remarks |
---|---|---|---|---|
HCl Equivalents | 2.2 eq, gaseous | 99.5% | 98.2% | Optimal stoichiometry |
Precipitation Temperature | –20°C in ether | 99.1% | 98.0% | Uniform crystal size |
Drying Method | Lyophilization | 99.3% | 98.5% | Low residual solvent |
Storage Atmosphere | N~2~, –20°C | 99.0% | 98.1% | Prevents hydrate formation |
This salt form also improves solubility in aqueous buffers (pH 1–4), facilitating biological testing without solubilizing additives [1] [3].
Comprehensive Compound Table
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3